Seneciphylline

Overview

Description

Seneciphylline is a pyrrolizidine alkaloid predominantly found in plants of the genus Senecio. These alkaloids are known for their hepatotoxic properties, which can cause liver damage in humans and animals. This compound, along with other pyrrolizidine alkaloids, is a secondary metabolite produced by plants as a defense mechanism against herbivores .

Mechanism of Action

Target of Action

Seneciphylline is a pyrrolizidine alkaloid found in certain plants like Gynura japonica . It primarily targets liver cells, particularly hepatoma cells . It also interacts with isolated rabbit intestines and contracts guinea pigs’ or rabbits’ isolated uteri .

Mode of Action

This compound inhibits cell proliferation and induces apoptosis in a concentration-dependent manner . It also activates autophagy, a cellular process that breaks down and recycles cellular components . This activation is evidenced by the accumulation of autophagosomes and the enhancement of LC3B expression .

Biochemical Pathways

This compound significantly increases the activities of epoxide hydrase and glutathione-S-transferase but causes a reduction of cytochrome P-450 and related monooxygenase activities . These enzymes play crucial roles in the metabolism of xenobiotics and endogenous compounds.

Pharmacokinetics

It’s known that the compound’s toxicity is mediated by its metabolic activation to form pyrrole-protein adducts . These adducts can lead to cytotoxicity and genotoxicity .

Result of Action

This compound induces severe liver injury through apoptosis in mice and primary mouse and human hepatocytes . It also relaxes isolated rabbit intestines and contracts guinea pigs’ or rabbits’ isolated uteri . In suitable doses, it occasionally raises arterial blood pressure in anesthetized cats .

Action Environment

It’s known that the induction of apoptosis and autophagy by this compound is concentration-dependent . This suggests that the compound’s action, efficacy, and stability could be influenced by its concentration in the environment.

Biochemical Analysis

Biochemical Properties

Seneciphylline interacts with various enzymes and proteins in biochemical reactions. It has been shown to induce autophagy in Huh7.5 cells in a concentration-dependent manner . It is also cytotoxic to HepG2 cells .

Cellular Effects

This compound influences cell function by inducing autophagy and decreasing cell viability . It also affects cell signaling pathways, gene expression, and cellular metabolism, leading to apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action involves inducing autophagy and apoptosis in cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses may have toxic or adverse effects

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of seneciphylline involves several steps, starting from the basic pyrrolizidine structure. The process typically includes the formation of necine bases and their subsequent esterification with necic acids. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct stereochemistry of the final product .

Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. extraction from natural sources, such as Senecio plants, is a more feasible method. The extraction process involves solvent extraction followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Seneciphylline undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of N-oxides, which are also toxic.

Reduction: Reduction reactions can convert this compound to less toxic forms.

Substitution: Various substitution reactions can modify the alkaloid structure, potentially altering its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Conditions vary depending on the desired substitution but often involve the use of strong acids or bases.

Major Products Formed: The major products formed from these reactions include various N-oxides and reduced forms of this compound, which can have different levels of toxicity and biological activity .

Scientific Research Applications

Seneciphylline has been extensively studied for its toxicological effects. It is used in research to understand the mechanisms of hepatotoxicity and to develop methods for detecting pyrrolizidine alkaloids in food and herbal products. Additionally, it serves as a model compound for studying the metabolism and detoxification pathways of pyrrolizidine alkaloids in the liver .

Comparison with Similar Compounds

- Senecionine

- Retrorsine

- Monocrotaline

- Clivorine

Comparison: Seneciphylline shares structural similarities with other pyrrolizidine alkaloids such as senecionine and retrorsine. it differs in its specific necic acid components and the stereochemistry of its necine base. These differences can influence its toxicity and biological activity. For instance, this compound is known to induce both apoptosis and autophagy in liver cells, a feature it shares with senecionine but not with monocrotaline .

Biological Activity

Seneciphylline is a pyrrolizidine alkaloid (PA) predominantly found in various plant species, particularly in the genus Gynura. This compound has garnered attention due to its significant biological activities, including hepatotoxicity, cytotoxicity, and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is structurally characterized by a pyrrolizidine backbone, which is common among PAs. Its presence in herbal remedies has raised concerns regarding safety due to its toxicological profiles. The compound is known to induce liver injury and has been implicated in various health issues related to herbal medicine consumption.

1. Hepatotoxicity

This compound has been linked to hepatic sinusoidal obstruction syndrome (HSOS), a severe liver condition. A study demonstrated that this compound induces apoptosis in hepatocytes through mitochondrial dysfunction. The mechanism involves:

- Mitochondrial depolarization : Loss of mitochondrial membrane potential (MMP).

- Cytochrome c release : Triggering apoptotic pathways.

- Activation of c-Jun N-terminal kinase (JNK) : A critical player in stress-induced apoptosis.

In vivo studies using mice showed that oral administration of this compound at 70 mg/kg resulted in significant liver injury, highlighting its potent hepatotoxic effects .

2. Cytotoxicity

This compound exhibits cytotoxic properties against various cancer cell lines. Research indicates that it can decrease cell viability in liver cancer cells (Huh7.5) and other tumor cell lines, with IC50 values ranging from 34 to 88 µg/mL depending on the extract source . The cytotoxic effects are attributed to its ability to disrupt cellular functions and induce programmed cell death.

3. Antioxidant Activity

While primarily recognized for its toxicity, this compound also displays modest antioxidant properties. Extracts containing this compound have shown the ability to scavenge free radicals, albeit at higher concentrations compared to other antioxidants .

Case Studies

Several case studies have documented the adverse effects associated with this compound consumption:

- A six-month-old girl developed extensive hepatic fibrosis after consuming herbal tea containing Senecio longilobus, which had a high concentration of PAs including this compound. The girl suffered from symptoms leading to liver cirrhosis after prolonged exposure .

- Another case involved a two-month-old boy who exhibited severe symptoms leading to death within days after ingesting a similar herbal preparation .

These cases underscore the potential dangers associated with PAs in traditional herbal remedies.

Table 1: Biological Activity of this compound

Table 2: Case Studies on Hepatotoxicity

Properties

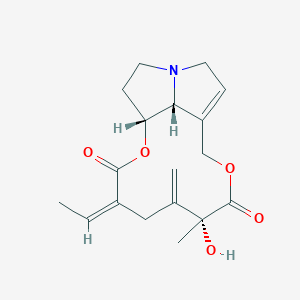

IUPAC Name |

(1R,4Z,7R,17R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,14-15,22H,2,6-10H2,1,3H3/b12-4-/t14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEVNJIUIMLVML-QPSVUOIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(=C)C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CC(=C)[C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO5 | |

| Record name | SENECIPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026016 | |

| Record name | Seneciphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Seneciphylline is a white powder. (NTP, 1992) | |

| Record name | SENECIPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), Sol in water /Hydrochloride/, Sol in chloroform; sparingly sol in ethanol, acetone; slightly sol in water, Difficult solubility in ether and ligroin., In water, 1X10+6 mg/L @ 25 °C /Estimated/ | |

| Record name | SENECIPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SENECIPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.2X10-12 mm Hg @ 25 °C /Estimated/ | |

| Record name | SENECIPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The activation of the alkaloids by mixed-function oxidases leads to pyrrolic dehydro-alkaloids which are reactive alkylating agents. The liver necrosis results from binding of the metabolites with the liver cell. Some metabolites are released into the circulation and are believed to pass beyond the liver to the lung causing vascular lesions. The pyrrolic metabolites are cytotoxic and act on the hepatocytes and on the endothelium of blood vessels of the liver and lung. /pyrrolizidine alkaloids/, The effect of oral administration of the pyrrolizidine alkaloids, seneciphylline... from Senecio vulgaris (Compositae) on activities of hepatic epoxide hydrase, glutathione-S-transferase, aminopyrine-N-demethylase and arylhydrocarbon hydroxylase (AHH) was investigated in microsomes of young male albino rats. Seneciphylline significantly increased the activities of epoxide hydrase and glutathione-S-transferase but caused reduction of cytochrome P-450 and related monooxygenase activities. ...Seneciphylline... could not produce any prominent in vitro effect on the hepatic drug metabolizing enzymes under study, except slight stimulation of epoxide hydrase activity by both the alkaloids and slight reduction of aminopyrine demethylase activity by senecionine. | |

| Record name | SENECIPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless prisms | |

CAS No. |

480-81-9 | |

| Record name | SENECIPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Seneciphylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Seneciphylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SENECIPHYLLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Seneciphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione, 3-ethylidene-3,4,5,6,9,11,13,14,14a,14b-decahydro-6-hydroxy-6-methyl-5-methylene-, (3Z,6R,14aR,14bR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SENECIPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZYZ9L5454 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SENECIPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

423 °F (NTP, 1992), 217--218 °C | |

| Record name | SENECIPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SENECIPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.